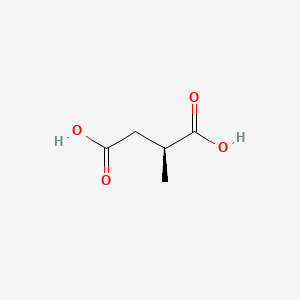
(S)-(-)-Methylsuccinic acid
Overview
Description
Synthesis Analysis
The synthesis of methylsuccinic acid has been achieved through the hydrogenation of itaconic acid using skeletal Ni as a catalyst. Optimum conditions have been identified as a reaction time of 60 minutes at a temperature of 50°C, using methanol as a solvent, leading to a conversion rate of itaconic acid of 99.14%. This process highlights the efficient conversion and potential scalability of producing methylsuccinic acid for various industrial applications (Wang Ying-yin, 2014).
Molecular Structure Analysis
The molecular structures of dl-methylsuccinic acid have been determined, showing two modifications obtained by slow evaporation of aqueous solutions. These modifications indicate that the carbon atoms of the succinic acid skeletons are in one plane with the methyl groups positioned outside the planes of the carboxyl groups, suggesting interesting implications for the reactivity and interactions of this molecule in various chemical environments (Y. Schouwstra, 1973).
Chemical Reactions and Properties
The chemical reactions of N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids with active methylene compounds have been explored to produce 3-substituted N-alkoxycarbonyl tetramic acids. This reaction under basic conditions demonstrates the chemical versatility of related succinic acid derivatives and their potential for generating a wide range of organic compounds (A. Detsi, J. Markopoulos, O. Igglessi-Markopoulou, 1996).
Physical Properties Analysis
Studies on the crystallization and melting behavior of biodegradable poly(alkylene succinates) derived from succinic acid have shown an odd–even effect in the melting temperatures of these polymers. This phenomenon, along with the observed differences in crystallization rates and degrees of crystallinity, underscores the impact of molecular structure on the physical properties of materials based on methylsuccinic acid derivatives (G. Papageorgiou, D. Bikiaris, 2005).
Chemical Properties Analysis
The microbial production of branched-chain dicarboxylate 2-methylsuccinic acid showcases the potential for biotechnological production pathways. The establishment of a non-natural biosynthetic route for 2-methylsuccinic acid emphasizes the chemical properties that make it an attractive synthon for the synthesis of polymers and other applications in bioplastics and cosmetic solvents (Jian Wang et al., 2018).
Scientific Research Applications
Bioproduction and Applications in Polymers : (S)-(-)-Methylsuccinic acid has potential applications in the synthesis of polymers. A study by Wang et al. (2018) demonstrated a biosynthetic route for producing 2-methylsuccinic acid (2-MSA) using Escherichia coli, which could be beneficial for creating bioplastics, coatings, and cosmetic solvents (Wang et al., 2018).
Catalytic Conversion for Pharmaceutical Applications : A research conducted by Qianqian et al. (2015) highlighted the hydrogenation of itaconic acid to produce methylsuccinic acid, emphasizing its importance in pharmaceutical synthesis. The study also addressed the challenge of catalyst stability in acidic environments (Qianqian et al., 2015).
Diagnostic Use in Metabolic Disorders : Nakamura et al. (1976) developed a gas-chromatographic method for determining methylmalonic acid and other short-chain dicarboxylic acids, including methylsuccinic acid, in biological samples. This method has applications in the prenatal diagnosis of methylmalonic acidemia and in studies of isovaleric acidemia (Nakamura et al., 1976).
Stereoselective Synthesis : A study by Achiwa et al. (1978) discussed the asymmetric hydrogenation of itaconic acid using cationic chiral pyrrolidinephosphine–rhodium complexes. This process yielded S-(−)-methylsuccinic acid, significant for stereoselective synthesis in chemistry (Achiwa et al., 1978).
Enantioselective Incorporation in Biomaterials : Yokoi et al. (2017) revealed that octacalcium phosphate (OCP) can enantioselectively incorporate (S)-(-)-methylsuccinic acid into its crystal lattice. This discovery extends the concept of chiral recognition in inorganic materials and could have implications for biomaterials (Yokoi et al., 2017).
properties
IUPAC Name |
(2S)-2-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAQHNMJWJLTG-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331129 | |
| Record name | (2S)-2-methylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
516.5 mg/mL | |
| Record name | Methylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(S)-(-)-Methylsuccinic acid | |
CAS RN |
2174-58-5 | |
| Record name | (2S)-2-methylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-Methylsuccinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5 °C | |
| Record name | Methylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)
![methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide](/img/structure/B1234457.png)
![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)
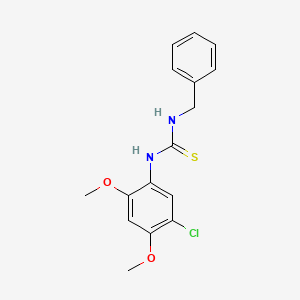
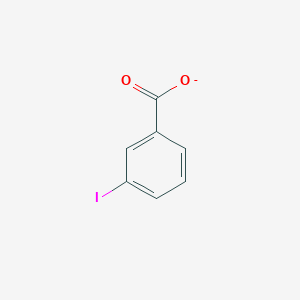
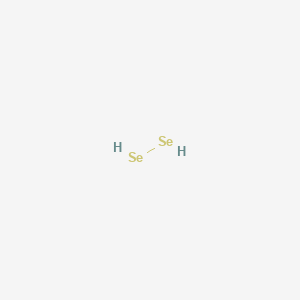
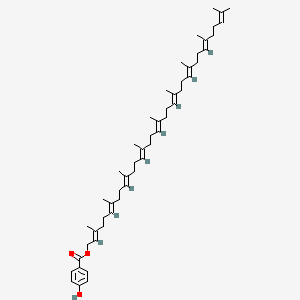
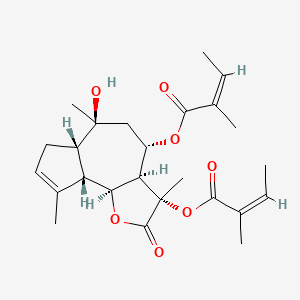
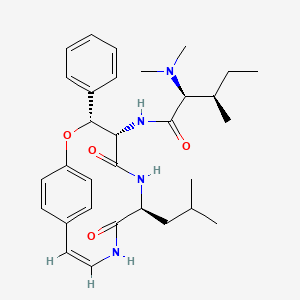
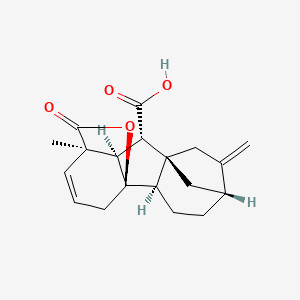

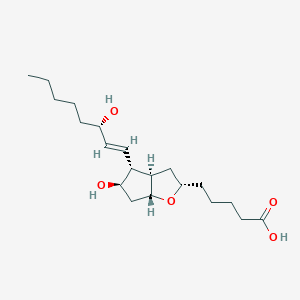
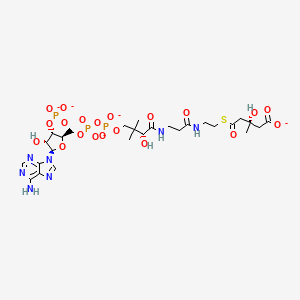
![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)